3-(Bromomethyl)thiophene

説明

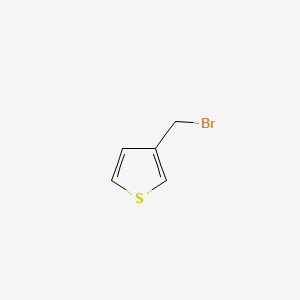

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(bromomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWHYRUAHXHHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188399 | |

| Record name | 3-(Bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34846-44-1 | |

| Record name | 3-(Bromomethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34846-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034846441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(BROMOMETHYL)THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX786XKM7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Bromomethyl Thiophene

Alternative Synthetic Routes to 3-(Bromomethyl)thiophene and its Precursors

While the direct radical bromination of 3-methylthiophene (B123197) using N-bromosuccinimide (NBS) is a prevalent method for synthesizing this compound, several alternative strategies have been developed. orgsyn.org These alternative routes often focus on the synthesis of key precursors, such as 3-methylthiophene itself, or proceed through different intermediates like 3-thiophenemethanol, offering flexibility in starting materials and potentially avoiding some of the challenges associated with direct benzylic-type bromination.

One significant alternative pathway involves the synthesis and subsequent conversion of 3-thiophenemethanol. This two-step approach separates the formation of the C-O bond from the final C-Br bond formation. The precursor, 3-thiophenemethanol, can be synthesized by the reduction of thiophene-3-carboxaldehyde. This reduction is commonly achieved using reducing agents like sodium borohydride in an alcoholic solvent. Once 3-thiophenemethanol is obtained, it can be converted to this compound using various brominating agents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This method provides a controlled way to introduce the bromomethyl group, avoiding potential side reactions on the thiophene (B33073) ring.

Another set of alternatives focuses on the synthesis of the key precursor, 3-methylthiophene, from different starting materials. Classical methods, such as the reaction of disodium methylsuccinate with phosphorus heptasulfide, provide a route to 3-methylthiophene, which can then be brominated in a subsequent step. orgsyn.org This approach involves forming the thiophene ring itself. More modern techniques, leveraging metal-catalyzed cross-coupling reactions, have also been employed for the synthesis of substituted thiophenes. For instance, Kumada coupling reactions can be used to couple a thienyl Grignard reagent with a methylating agent to form 3-methylthiophene. jcu.edu.au

Furthermore, the synthesis of 3-methylthiophene can be achieved through the manipulation of other commercially available thiophene derivatives. For example, 3-bromothiophene can serve as a starting point. orgsyn.orgwikipedia.org It can be converted into a Grignard reagent or an organolithium species, which is then quenched with a methylating agent like dimethyl sulfate or methyl iodide to yield 3-methylthiophene. The synthesis of 3-bromothiophene itself has alternative routes, including the debromination of 2,3,5-tribromothiophene. wikipedia.org

The tables below summarize some of these alternative synthetic methodologies, detailing the reaction steps, reagents, and conditions.

Table 1: Synthesis of this compound via 3-Thiophenemethanol

| Step | Starting Material | Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| 1. Reduction | Thiophene-3-carboxaldehyde | Sodium borohydride (NaBH₄), Methanol | 3-Thiophenemethanol | Reaction at 0°C to room temperature |

| 2. Bromination | 3-Thiophenemethanol | Phosphorus tribromide (PBr₃) | This compound | Reaction in an aprotic solvent like diethyl ether, often at low temperatures |

Table 2: Alternative Syntheses of the Precursor 3-Methylthiophene

| Method | Starting Material(s) | Key Reagents/Catalysts | Product | Description |

|---|---|---|---|---|

| Ring Formation | Disodium methylsuccinate | Phosphorus heptasulfide (P₄S₇) | 3-Methylthiophene | Fusion of the salt with a sulfurizing agent at high temperature. orgsyn.org |

| Cross-Coupling | 3-Bromothiophene, Methylating agent (e.g., CH₃MgBr) | Nickel or Palladium catalyst | 3-Methylthiophene | Kumada or similar cross-coupling reaction. jcu.edu.au |

| Organometallic Alkylation | 3-Bromothiophene | 1. Magnesium (Mg) or n-Butyllithium (n-BuLi) 2. Dimethyl sulfate ((CH₃)₂SO₄) | 3-Methylthiophene | Formation of a Grignard or organolithium reagent followed by quenching with an electrophilic methyl source. |

These varied approaches highlight the versatility of synthetic chemistry in accessing this compound and its precursors, allowing researchers to select a route based on the availability of starting materials, scalability, and desired purity.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Bromomethyl Thiophene

Nucleophilic Substitution Reactions at the Bromomethyl Group

The most prominent feature of 3-(bromomethyl)thiophene's reactivity is the susceptibility of the bromomethyl group to nucleophilic attack. ontosight.ai The bromine atom is an effective leaving group, and the adjacent thiophene (B33073) ring stabilizes the transition state, making this position highly reactive. This allows for the ready displacement of the bromide ion by a wide array of nucleophiles, providing a straightforward route to a variety of 3-substituted thiophene derivatives. smolecule.com

Mechanisms and Stereochemical Considerations

Nucleophilic substitution reactions at the primary carbon of the bromomethyl group predominantly proceed via a bimolecular (SN2) mechanism. This mechanism involves a backside attack by the nucleophile on the electrophilic carbon atom, leading to a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. pressbooks.pub

Given that the substrate is achiral and the reaction occurs at a methylene (B1212753) (-CH₂) group, stereochemical considerations are generally not a factor unless the reaction introduces a new stereocenter. The SN2 pathway dictates an inversion of configuration if the carbon were chiral, but for this compound, this is not applicable. The reactivity is enhanced because the carbon is benzylic-like, where the adjacent π-system of the thiophene ring can stabilize the charge in the transition state.

Scope and Limitations with Various Nucleophiles

A broad range of nucleophiles can be successfully employed in substitution reactions with this compound. These include oxygen, nitrogen, and sulfur-based nucleophiles. smolecule.com The high reactivity of the bromomethyl group facilitates these transformations under relatively mild conditions.

Nitrogen Nucleophiles: Amines readily displace the bromide to form the corresponding 3-(aminomethyl)thiophenes.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to yield 3-(thiomethyl)thiophene derivatives.

Oxygen Nucleophiles: Alcohols and alkoxides can also be used, though they are generally less reactive than amine or thiol nucleophiles. smolecule.com

The table below summarizes typical nucleophilic substitution reactions involving this compound and related compounds.

| Nucleophile | Reagent Example | Product Type | Solvent | Reference |

| Amine | Piperidine | 3-(Piperidinomethyl)thiophene | N/A | testbook.com |

| Thiolate | Potassium thiocyanate | 3-(Thiocyanatomethyl)thiophene | DMF | |

| Azide | Sodium azide | 3-(Azidomethyl)thiophene | DMF | |

| Alkoxide | Alkoxides | 3-(Alkoxymethyl)thiophene | N/A |

This table is illustrative and based on the general reactivity described for bromomethylthiophenes.

Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in several such processes. ontosight.ai These reactions significantly expand its synthetic utility, allowing for the construction of more complex molecular architectures. smolecule.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov While typically used for coupling C(sp²)-halides, benzylic halides like this compound can also participate. The reaction mechanism follows a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. smolecule.com

In substrates containing multiple halogen atoms, regioselectivity can be a key issue. For instance, in the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with aryl boronic acids, the reaction preferentially occurs at the C(sp²)-Br bond on the thiophene ring rather than the C(sp³)-Br of the bromomethyl group. d-nb.info This is because the oxidative addition of palladium to an aryl halide is generally more facile than to a benzyl-type halide. d-nb.info However, under specific conditions, the bromomethyl group can be the reactive site.

Below is a table of representative Suzuki-Miyaura reaction conditions for thiophene derivatives.

| Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluoro phenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 72% | nih.gov |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 76% | nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh₃)₄ | K₃PO₄ | N/A | 31-46% | nih.gov |

Other Transition Metal-Catalyzed Coupling Methodologies

Beyond the Suzuki reaction, this compound and its isomers are suitable substrates for other cross-coupling methodologies.

Stille Coupling: This reaction pairs the substrate with an organostannane reagent, also catalyzed by palladium. It has been noted as a potential reaction for bromomethylthiophenes. smolecule.com

Sonogashira Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an organohalide. This compound can be used to introduce the 3-thenyl group to alkyne-containing molecules. smolecule.com

Nickel-Catalyzed Coupling: Nickel catalysts are often a cost-effective alternative to palladium and can be highly effective for cross-coupling reactions involving thiophene derivatives, such as Kumada and deprotonative polycondensation reactions. rsc.org For example, Ni(dppe)Cl₂ has been used to polymerize 3-substituted thiophenes. rsc.org

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is more reactive towards electrophiles than benzene (B151609). numberanalytics.comchemicalbook.com Electrophilic aromatic substitution (EAS) on unsubstituted thiophene preferentially occurs at the 2- and 5-positions due to superior resonance stabilization of the Wheland intermediate. chemicalbook.com

When a substituent is present at the 3-position, it directs incoming electrophiles. The bromomethyl group (-CH₂Br) is an electron-withdrawing group due to the inductive effect of the bromine atom, which would typically deactivate the ring. However, it is considered a weak deactivator and acts as an ortho, para-director in benzene systems. In the case of this compound, it directs incoming electrophiles primarily to the 2-position, which is ortho to the substituent. This has been demonstrated in the electrophilic bromination of this compound using N-bromosuccinimide (NBS), which selectively yields 2-bromo-3-(bromomethyl)thiophene. The substitution occurs at the 2-position because the carbocation intermediate formed by attack at this position is better stabilized by the sulfur atom than the intermediate formed by attack at the 5-position.

| Reaction | Reagent | Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-3-(bromomethyl)thiophene |

Oxidation and Reduction Pathways of this compound

The reactivity of this compound in oxidation and reduction reactions is characterized by the involvement of both the thiophene ring and the bromomethyl substituent. The specific pathway and resulting products are determined by the choice of reagents and reaction conditions.

Oxidation of this compound

Oxidation reactions can target either the sulfur atom in the thiophene ring or the exocyclic bromomethyl group.

Oxidation of the Thiophene Ring: The sulfur atom of the thiophene ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. smolecule.com These reactions are typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). For instance, the oxidation of the thiophene moiety in related derivatives to form sulfoxides or sulfones is a known transformation. smolecule.com The resulting sulfone from this compound is this compound-1,1-dioxide. ontosight.ai

Oxidation of the Bromomethyl Group: The bromomethyl group can be oxidized to form 3-thiophenecarboxaldehyde (B150965). This transformation is a key step in the synthesis of various thiophene-based compounds. While multiple methods can achieve this, the Sommelet reaction, which converts a benzyl (B1604629) halide to an aldehyde using hexamine followed by hydrolysis, is a relevant pathway. The conversion of this compound to 3-thiophenecarboxaldehyde is a documented synthetic route. ontosight.ailookchem.com

Reduction of this compound

Reduction reactions primarily target the bromomethyl group, converting it into a methyl group.

Reduction to 3-Methylthiophene (B123197): The most common reduction pathway involves the hydrogenolysis of the carbon-bromine bond. This can be achieved using reducing agents like lithium aluminum hydride, which effectively reduces the bromomethyl group to a methyl group, yielding 3-methylthiophene. This reaction provides a direct route to the parent 3-methylthiophene from its brominated analogue.

The table below summarizes the primary oxidation and reduction reactions of this compound.

| Reaction Type | Reagent(s) | Product(s) |

| Oxidation | ||

| Ring Oxidation | Hydrogen Peroxide (H₂O₂), m-CPBA | This compound-1-oxide, this compound-1,1-dioxide |

| Side-Chain Oxidation | Hexamine (Sommelet reaction) | 3-Thiophenecarboxaldehyde |

| Reduction | ||

| Side-Chain Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-Methylthiophene |

Thermal and Photochemical Transformations

This compound exhibits sensitivity to both thermal stress and electromagnetic radiation, leading to various transformations, including decomposition and polymerization.

Thermal Transformations

This compound is known to be thermally labile. When heated, it can undergo decomposition. In the event of a fire, thermal decomposition generates toxic and corrosive fumes, including carbon oxides, hydrogen bromide, and sulfur oxides. synquestlabs.com

There are documented instances of instability even under ambient conditions. Samples of this compound, also known as 3-thenyl bromide, have been reported to decompose explosively without warning, leaving behind a black, resinous material. orgsyn.org This decomposition is believed to be an acid-catalyzed process, potentially initiated by traces of hydrogen bromide. orgsyn.org This inherent instability necessitates careful handling and storage, often at reduced temperatures (e.g., 2-8 °C) under an inert atmosphere to minimize degradation. synquestlabs.comorgsyn.org The tendency for decomposition is analogous to other reactive benzyl halides, which can undergo autocatalytic, exothermic polymerization. chemrxiv.org

Photochemical Transformations

The photochemical behavior of this compound is linked to the reactivity of the carbon-bromine bond and the thiophene ring. While detailed studies on its specific photochemical transformations are not widely published, its synthesis often employs radical initiators like benzoyl peroxide or AIBN in conjunction with heat or light, indicating its potential to participate in radical reactions. orgsyn.org

Exposure to light can induce degradation. The photoirradiation of related brominated thiophene compounds has been shown to generate bromine radicals, which can initiate a cascade of further reactions. mdpi.org For this compound, it is plausible that UV or visible light could induce homolytic cleavage of the C-Br bond, forming a thien-3-ylmethyl radical and a bromine radical. These highly reactive species can then lead to a variety of products through dimerization, polymerization, or reaction with other molecules present in the system.

The table below outlines the potential transformations under thermal and photochemical conditions.

| Condition | Transformation | Resulting Products/Observations |

| Thermal | Decomposition | Carbon oxides, Hydrogen bromide, Sulfur oxides synquestlabs.com |

| Polymerization/Decomposition | Black resinous material orgsyn.org | |

| Photochemical | C-Br Bond Cleavage | Thien-3-ylmethyl radical, Bromine radical |

| Degradation/Polymerization | Undefined polymeric materials |

Derivatization Strategies and Synthesis of Complex Thiophene Architectures

Synthesis of Substituted Thiophene (B33073) Derivatives

The functionalization of the thiophene ring through the manipulation of the 3-(bromomethyl) handle is a cornerstone of its synthetic utility. This allows for the introduction of diverse alkyl and aryl substituents and serves as a launching point for constructing intricate fused ring systems.

The primary route for generating alkylated thiophene derivatives from 3-(bromomethyl)thiophene involves nucleophilic substitution reactions. The high reactivity of the bromomethyl group facilitates its displacement by a variety of nucleophiles, such as alkoxides and thiols, to yield a diverse range of derivatives. smolecule.com

Aryl thiophene derivatives are commonly synthesized using modern cross-coupling methodologies. The Suzuki-Miyaura reaction, in particular, has proven to be an effective method for creating carbon-carbon bonds between the thiophene scaffold and various aryl groups. d-nb.infonih.gov A notable example involves the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes. This process begins with the bromination of 2-methylthiophene (B1210033) to produce the intermediate 2-bromo-5-(bromomethyl)thiophene (B1590285). d-nb.infonih.gov This intermediate is then subjected to a palladium-catalyzed Suzuki cross-coupling reaction with different aryl boronic acids. d-nb.infonih.govresearchgate.net This strategy has been shown to produce a series of 5-aryl substituted thiophenes in moderate to excellent yields, demonstrating the robustness of this approach for aryl derivatization. nih.govresearchgate.net The reaction is typically carried out using a Pd(PPh₃)₄ catalyst in a 1,4-dioxane/water solvent system. nih.gov

| Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|

| 3-Chloro-4-fluorophenyl boronic acid | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | Good |

| 4-Methoxyphenyl boronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76% |

| 4-Chlorophenyl boronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 63% |

| 3,5-Difluorophenyl boronic acid | 2-(Bromomethyl)-5-(3,5-difluorophenyl)thiophene | 61% |

| 3-Acetylphenyl boronic acid | 1-(3-(5-(Bromomethyl)thiophen-2-yl)phenyl)ethanone | 63% |

| 3,5-Dimethylphenyl boronic acid | 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene | 70% |

This compound is an essential precursor for the synthesis of thieno-fused heterocycles, which are structural motifs present in numerous pharmaceutically active compounds. A well-established application is in the synthesis of thienopyridines, such as thieno[3,2-c]pyridine. google.com The synthesis is a two-step process that begins with the N-alkylation of a sulfonamide. This compound is reacted with N-[2,2-dialkoxy]-ethyl-para-toluene sulfonamide in refluxing ethanol (B145695) to yield the N-(3-thienylmethyl) substituted sulfonamide. google.com The subsequent and final step involves an acid-catalyzed intramolecular cyclization of this intermediate. Treatment with a strong mineral acid promotes the closure of the pyridine (B92270) ring onto the thiophene core, thereby constructing the fused bicyclic thieno[c]pyridine system. google.com A similar strategy is employed for the synthesis of thieno[2,3-b]pyridines, highlighting the versatility of this cyclization approach.

Exploitation as a Precursor for Biologically Active Thiophene Scaffolds

The thiophene nucleus is a privileged scaffold in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various biologically active molecules. ajol.info Its derivatives are integral to the structure of several commercial drugs and compounds of therapeutic interest.

A prominent example is the antifungal agent Sertaconazole. ajol.info A chlorinated derivative, 3-(bromomethyl)-7-chlorobenzo[b]thiophene, is a crucial intermediate in its synthesis. Similarly, the synthesis of Eprosartan, an angiotensin II receptor antagonist used for treating hypertension, utilizes Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate, a compound derived from a this compound precursor. Furthermore, research has shown that the 2-(bromomethyl)-5-aryl-thiophene derivatives synthesized via Suzuki coupling exhibit notable biological activities, including antithrombotic and haemolytic properties, marking them as potential leads for further drug development. d-nb.infonih.gov

| Precursor/Derivative | Resulting Biologically Active Compound | Biological/Therapeutic Application |

|---|---|---|

| 3-(Bromomethyl)-7-chlorobenzo[b]thiophene | Sertaconazole | Antifungal ajol.info |

| Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate | Eprosartan | Antihypertensive |

| 2-(Bromomethyl)-5-aryl-thiophenes | Various aryl thiophene derivatives | Antithrombotic, Haemolytic d-nb.infonih.gov |

Synthesis of Polyfunctionalized Thiophene Systems

The strategic functionalization of this compound is not limited to a single transformation but can be extended to create polyfunctionalized thiophene systems. These molecules, bearing multiple reactive sites, are valuable intermediates for constructing highly complex organic structures. The synthesis often begins with the radical bromination of 3-methylthiophene (B123197) using N-bromosuccinimide (NBS) to produce this compound itself. orgsyn.org

Further functionalization can be achieved by introducing additional substituents onto the thiophene ring. For instance, the electrophilic bromination of this compound can yield 2-bromo-3-(bromomethyl)thiophene. This difunctionalized intermediate possesses two distinct reactive sites: a C-Br bond on the aromatic ring and a C-Br bond on the methyl group. This allows for selective, sequential reactions. For example, the bromomethyl group can undergo nucleophilic substitution, while the bromine atom on the ring can participate in palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings. beilstein-journals.org This orthogonal reactivity enables a programmed approach to building molecular complexity.

Another strategy involves starting with thiophene precursors that already contain multiple functional groups. Compounds like Methyl this compound-2-carboxylate serve as polyfunctionalized building blocks from the outset, with the ester and the bromomethyl group available for diverse and independent chemical transformations. biosynth.com

| Starting Material/Intermediate | Reaction Type(s) | Resulting Polyfunctionalized System | Reference |

|---|---|---|---|

| This compound | Electrophilic Bromination | 2-Bromo-3-(bromomethyl)thiophene | |

| 2-Bromo-3-(bromomethyl)thiophene | Nucleophilic Substitution & Stille/Suzuki Coupling | 2-Aryl/Alkyl-3-substituted-methyl-thiophenes | beilstein-journals.org |

| Methyl this compound-2-carboxylate | Various (e.g., Amidation, Reduction, Coupling) | Highly derivatized thiophenes | biosynth.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromomethyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 3-(bromomethyl)thiophene and its derivatives, both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of protons within a molecule. In this compound, the protons on the thiophene (B33073) ring and the bromomethyl group exhibit characteristic chemical shifts. The methylene (B1212753) protons (-CH₂Br) typically appear as a singlet in the range of δ 4.3–4.5 ppm. The aromatic protons on the thiophene ring resonate at approximately δ 6.8–7.2 ppm.

For substituted derivatives, the chemical shifts and splitting patterns of the thiophene ring protons are influenced by the electronic nature and position of the substituents. For instance, in 3-bromo-4-(bromomethyl)thiophene, the electron-withdrawing bromine atom deshields adjacent protons, causing a downfield shift in their resonance. Similarly, in 2,3-bis(bromomethyl)thiophene, the thiophene protons appear as doublets between δ 6.8–7.2 ppm, while the bromomethyl protons show peaks at δ 4.5–4.8 ppm. In the case of this compound-2-carbonitrile, the thiophene ring protons exhibit distinct splitting patterns between 6.5–8.0 ppm, and the bromomethyl group appears as a singlet around 4.5 ppm.

| Compound | Functional Group | Chemical Shift (δ, ppm) |

| This compound | -CH₂Br | ~4.5 |

| Thiophene-H | ~6.8-7.2 | |

| 3-Bromo-4-(bromomethyl)thiophene | -CH₂Br | 4.3-4.5 |

| Thiophene-H | 6.8-7.2 | |

| 2,3-Bis(bromomethyl)thiophene | -CH₂Br | 4.5-4.8 |

| Thiophene-H | 6.8-7.2 | |

| 3,4-Bis(bromomethyl)thiophene | -CH₂Br | 4.3-4.5 |

| Thiophene-H | 7.1-7.3 | |

| This compound-2-carbonitrile | -CH₂Br | ~4.5 |

| Thiophene-H | 6.5-8.0 | |

| 2-(bromomethyl)-5-(3,5-difluorophenyl)thiophene | -CH₂Br | 4.51 |

| Thiophene-H | 6.51, 7.12 | |

| 1-(3-(5-(bromomethyl)thiophene-2-yl)phenyl)ethanone | -CH₂Br | 4.83 |

| Thiophene-H | 6.66, 6.91 |

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In this compound derivatives, the carbon of the bromomethyl group (CH₂Br) typically resonates in the range of δ 30–35 ppm. The thiophene ring carbons appear in the aromatic region, generally between δ 125–140 ppm. smolecule.com

Substituents on the thiophene ring significantly affect the chemical shifts of the ring carbons. For instance, in 3,4-bis(bromomethyl)thiophene, the methylene carbon resonates at δ 30–32 ppm, and the thiophene carbons are found between δ 125–140 ppm. smolecule.com In this compound-2-carbonitrile, the nitrile carbon (C≡N) has a characteristic signal around δ 115 ppm.

| Compound | Functional Group | Chemical Shift (δ, ppm) |

| 2,3-Bis(bromomethyl)thiophene | -CH₂Br | 30-35 |

| Thiophene-C | 125-135 | |

| 3,4-Bis(bromomethyl)thiophene | -CH₂Br | 30-32 |

| Thiophene-C | 125-140 | |

| This compound-2-carbonitrile | C≡N | ~115 |

| 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene | -CH₂Br | 27.9 |

| Thiophene-C | 125.4, 125.9, 127.7, 127.9 | |

| -OCH₃ | 20.4 | |

| 1-(3-(5-(bromomethyl)thiophene-2-yl)phenyl)ethanone | -CH₂Br | 27.8 |

| Thiophene-C | 126.0, 127.5 | |

| -COCH₃ | 26.5, 197.4 |

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity within a molecule. spindynamics.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to each other. Cross-peaks in a COSY spectrum connect the signals of coupled protons. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons. It is instrumental in assigning the carbon signals based on the known proton assignments. magritek.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the molecular structure. magritek.commdpi.com

For complex derivatives of this compound, these 2D NMR experiments are essential for the complete and accurate elucidation of their structures. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, making these methods excellent for functional group identification. sophiacollegemumbai.com

For this compound and its derivatives, key vibrational modes include:

C-Br Stretch: A strong absorption is typically observed in the IR spectrum in the range of 550–650 cm⁻¹.

Aromatic C-H Stretch: These vibrations usually appear around 3100 cm⁻¹. smolecule.com

Thiophene Ring Vibrations (C-S stretch): These are often found in the region of 680–750 cm⁻¹.

C≡N Stretch: In derivatives like this compound-2-carbonitrile, a sharp, intense peak for the nitrile group appears around 2220 cm⁻¹.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. liverpool.ac.ukmetu.edu.tr

| Compound | Functional Group | Vibrational Frequency (cm⁻¹) |

| 3-Bromo-4-(bromomethyl)thiophene | C-Br Stretch | 550-650 |

| C-S Stretch | 680-750 | |

| 2,3-Bis(bromomethyl)thiophene | C-Br Stretch | 600-650 |

| Aromatic C-H Stretch | 3100 | |

| 3,4-Bis(bromomethyl)thiophene | C-Br Stretch | 560-580 |

| Aromatic C-H Stretch | 3100 | |

| This compound-2-carbonitrile | C-Br Stretch | 600-700 |

| C≡N Stretch | ~2220 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. researchgate.net For this compound, with a molecular weight of approximately 177.06 g/mol , the mass spectrum will show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). nih.gov

The fragmentation of this compound and its derivatives under electron impact (EI) or other ionization methods provides valuable structural information. Common fragmentation pathways include the loss of the bromine atom or the entire bromomethyl group. niscpr.res.in

In 3-bromo-4-(bromomethyl)thiophene, the molecular ion peak [M⁺] is observed at m/z 239/241, reflecting the two bromine isotopes. Fragmentation can lead to peaks at m/z 158 (loss of Br) and m/z 121 (thiophene ring cleavage).

For 3,4-bis(bromomethyl)thiophene, the molecular ion peak [M⁺] appears at m/z 303.996, again showing the isotopic pattern for two bromine atoms. smolecule.com

In the case of diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate, electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion [M+H]⁺ at m/z 361.02. Fragment ions are observed at m/z 285 (loss of Br) and 213 (loss of the malonate ester).

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For 2,3-bis(bromomethyl)thiophene, the theoretical m/z for C₆H₆Br₂S is 279.85.

Analysis of the fragmentation patterns of various aryl-substituted 2-(bromomethyl)thiophenes reveals common losses of the bromomethyl group ([M-CH₂Br]⁺) and subsequent fragmentation of the thiophene ring. d-nb.infonih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives are chromophores that absorb UV light due to π → π* transitions within the aromatic ring. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the thiophene ring.

For instance, in the analysis of diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate, UV absorption at λ = 254 nm is used to monitor the compound during high-performance liquid chromatography (HPLC). The electronic properties, including the HOMO-LUMO gap of derivatives like 3-bromomethyl-5-fluoro-benzo[b]thiophene, can be evaluated using cyclic voltammetry in conjunction with UV-Vis spectroscopy. The self-assembly and electronic properties of block copolythiophenes derived from this compound have also been investigated using UV-Vis spectroscopy. lookchem.com

Computational Chemistry and Theoretical Investigations of 3 Bromomethyl Thiophene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms in 3-(bromomethyl)thiophene and understanding the distribution of its electrons.

Methodologies such as DFT, using functionals like B3LYP, are often combined with various basis sets (e.g., 6-31G(d,p) or cc-pVTZ) to perform geometry optimization. nih.govscience.govpku.edu.cn This process calculates the lowest energy conformation of the molecule, providing detailed information on its structural parameters. For thiophene (B33073) derivatives, computational modeling can reveal a planar thiophene ring system. Discrepancies between calculated and experimental values can sometimes arise, which may be attributed to the fact that calculations often model an isolated molecule in the gas phase, whereas experimental data might be from a crystal lattice where intermolecular forces are at play. cu.edu.eg

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-H, C-S, C-Br). | DFT (e.g., B3LYP/6-311G) |

| Bond Angles (°) | The angle formed between three connected atoms (e.g., C-C-H, C-S-C). | DFT (e.g., B3LYP/6-311G) |

| Dihedral Angles (°) | The angle between two intersecting planes, defining the rotation around a chemical bond, such as the orientation of the -CH₂Br group relative to the thiophene ring. | DFT (e.g., B3LYP/6-311G**) |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | DFT, Hartree-Fock |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | DFT, Hartree-Fock |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO; a key indicator of chemical reactivity and stability. mdpi.com | Calculated from HOMO and LUMO energies |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule resulting from its charge distribution. | DFT, Hartree-Fock |

Density Functional Theory (DFT) Studies of Reactivity and Reaction Pathways

DFT is a cornerstone for investigating the chemical reactivity of this compound. It allows for the prediction of reactive sites and the exploration of potential reaction mechanisms at a molecular level. nih.gov The presence of the bromomethyl group makes the compound a valuable electrophile for nucleophilic substitution reactions.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. mdpi.com For thiophene-based imine derivatives, for instance, DFT studies have shown that the HOMO is often located on the aromatic rings, while the LUMO is concentrated on the thiophene moiety. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, with color-coding indicating electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. These maps help identify sites susceptible to electrophilic or nucleophilic attack.

Furthermore, DFT is used to calculate various reactivity descriptors, providing quantitative measures of chemical behavior. rsdjournal.org Fukui functions, for example, are powerful for identifying specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net Computational modeling can also predict transition state energies to explain the electronic effects of substituents and determine the most favorable reaction pathways, such as in Suzuki-Miyaura coupling reactions.

| Descriptor/Method | Information Provided | Relevance to this compound |

|---|---|---|

| Frontier Molecular Orbitals (HOMO/LUMO) | Identifies electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. | Predicts sites for electrophilic and nucleophilic attack on the thiophene ring and bromomethyl group. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, highlighting electron-rich and electron-poor areas. | Indicates probable interaction sites for nucleophiles and electrophiles. |

| Fukui Functions (f+, f-, f0) | Quantifies the reactivity of each atomic site towards nucleophilic, electrophilic, and radical attack, respectively. researchgate.net | Pinpoints the most reactive atoms for specific reaction types. |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom in the molecule. | Helps rationalize electrostatic interactions and bond polarities. |

| Transition State Calculations | Determines the structure and energy of transition states, allowing for the calculation of activation energy barriers. | Elucidates mechanisms for reactions like nucleophilic substitution at the C-Br bond or electrophilic addition to the ring. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and non-covalent interactions. semanticscholar.org For a molecule like this compound, MD simulations would be particularly useful for exploring the rotational freedom of the bromomethyl group relative to the thiophene ring.

An MD simulation tracks the positions and velocities of atoms in a system according to the principles of classical mechanics, using a force field to describe the potential energy of the system. This approach can model the molecule in various environments, such as in a solution, to understand how intermolecular interactions with solvent molecules influence its conformational preferences.

While specific MD studies focused solely on this compound are not prominent in the literature, this methodology would be applied to:

Conformational Analysis: Determine the potential energy surface for the rotation around the C3-C(H₂) bond, identifying the most stable (lowest energy) conformers and the energy barriers between them.

Solvation Effects: Simulate the molecule in a box of solvent (e.g., water or an organic solvent) to study the structure of the solvation shell and calculate the free energy of solvation.

Intermolecular Interactions: Analyze how this compound interacts with other molecules, surfaces, or biological macromolecules. This is crucial for applications in materials science and medicinal chemistry, where understanding binding affinities and interaction patterns is key.

The results from MD simulations can complement static quantum chemical calculations by providing a picture of the molecule's behavior at finite temperatures, including its vibrational motions and conformational transitions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for identifying and characterizing molecules. DFT calculations, in particular, have proven to be highly effective in simulating nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra. osti.gov

Theoretical calculations of vibrational frequencies are typically performed using DFT with functionals like B3LYP. science.gov The resulting harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are commonly scaled by an empirical factor to achieve better agreement with experimental FT-IR and Raman spectra. science.gov These calculations allow for the assignment of specific absorption bands to particular vibrational modes of the molecule, such as C-H, C=C, C-S, and C-Br stretching and bending.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The calculated shifts are reported relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). For related structures, the protons of the bromomethyl (-CH₂Br) group are expected to appear as a singlet at approximately 4.3–4.6 ppm in ¹H-NMR, with the carbon signal appearing around 30–35 ppm in ¹³C-NMR.

| Spectroscopy Type | Parameter Predicted | Typical Vibrational Mode/Chemical Shift Region |

|---|---|---|

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Aromatic C-H stretch (~3100), Aliphatic C-H stretch (~2900-3000), Thiophene ring C=C stretch (~1400-1600), C-Br stretch (~500-600) |

| Raman | Vibrational Frequencies (cm⁻¹) | Provides complementary information to IR, particularly for symmetric vibrations. |

| ¹H NMR | Chemical Shifts (ppm) | Thiophene ring protons (~7.0-7.5), Bromomethyl protons (~4.5) |

| ¹³C NMR | Chemical Shifts (ppm) | Thiophene ring carbons (~120-140), Bromomethyl carbon (~30-35) |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role in the Synthesis of Pharmaceutical Intermediates and Drug Candidates

The thiophene (B33073) scaffold is a recognized pharmacophore, and its incorporation into drug candidates can significantly influence their physicochemical properties, metabolic stability, and binding affinity to biological targets. nih.gov 3-(Bromomethyl)thiophene provides a direct route to introduce this valuable moiety into potential therapeutic agents. ruifuchemical.com

Development of Thiophene-Based Therapeutic Agents

This compound is a key intermediate in the synthesis of a variety of thiophene-containing therapeutic agents. ruifuchemical.comnumberanalytics.com The thiophene ring is often used as a bioisosteric replacement for a phenyl ring in drug design, which can lead to improved pharmacological profiles. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

Derivatives of this compound have been investigated for a range of therapeutic applications, including:

Anticancer Agents: Thiophene derivatives have shown promise in the development of anticancer therapies. numberanalytics.com For instance, certain derivatives have demonstrated potent activity against various cancer cell lines.

Antimicrobial Agents: Compounds containing the thiophene ring have been explored for their antibacterial and antifungal properties. smolecule.com

Anti-inflammatory Agents: Thiophene derivatives are used in the synthesis of anti-inflammatory drugs. numberanalytics.com

Antiviral Agents: Research has identified thiophene scaffolds as promising structures for the development of antiviral drugs.

Neuraminidase Inhibitors: Novel thiophene derivatives have been discovered as potent inhibitors of neuraminidase, an important target for influenza treatment. nih.gov

Strategies for Targeting Specific Biological Pathways

The versatility of this compound allows for its use in creating molecules designed to interact with specific biological targets, such as enzymes and receptors. chemimpex.com The bromomethyl group is highly reactive and can be readily displaced by various nucleophiles, enabling the attachment of different functional groups to target specific biological pathways. smolecule.comvulcanchem.com

Enzyme Inhibition:

Thiophene derivatives have been synthesized and evaluated as inhibitors of various enzymes. mdpi.com For example, some derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.comresearchgate.net Others have been identified as potential inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammation. mdpi.com The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes, leading to their inhibition.

Receptor Interaction:

Thiophene-containing compounds have been investigated for their ability to interact with various receptors. For instance, some derivatives have been identified as potential inhibitors of adenosine (B11128) receptors.

Utilization in Agrochemical Synthesis

This compound and its derivatives are important intermediates in the synthesis of agrochemicals, including pesticides and herbicides. numberanalytics.comalfa-chemical.comsmolecule.com The thiophene ring is a key structural component in several commercial fungicides. nih.govresearchgate.net The introduction of a thiophene moiety can enhance the biological activity of these compounds. For example, novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been designed and synthesized, showing excellent fungicidal activity. nih.gov

As an Intermediate for Natural Product Synthesis

While direct use of this compound in the total synthesis of natural products is not extensively documented, thiophene derivatives serve as important building blocks in the synthesis of complex natural product analogues. tandfonline.com For instance, thiophene rings have been incorporated into analogues of marine alkaloids, such as pyridoacridine alkaloids, to explore their biological activities. beilstein-journals.org The synthesis of these complex molecules often involves multiple steps where a versatile intermediate like this compound could potentially be employed to introduce the thiophene core.

Construction of Advanced Organic Molecules for Diverse Chemical Applications

The reactivity of this compound makes it a valuable tool for constructing a wide range of advanced organic molecules with applications beyond medicine and agriculture. smolecule.com

Materials Science:

This compound is a key precursor in the synthesis of conducting polymers, particularly polythiophenes. smolecule.comnih.gov These materials exhibit high electrical conductivity and are used in various organic electronic devices. numberanalytics.com

Applications of this compound in materials science include the development of:

Organic Light-Emitting Diodes (OLEDs) smolecule.com

Organic Photovoltaics (Solar Cells)

Organic Field-Effect Transistors (OFETs) nih.gov

Sensors

Coatings and Adhesives numberanalytics.com

The ability to functionalize the thiophene ring through the bromomethyl group allows for the fine-tuning of the electronic and physical properties of the resulting polymers. vulcanchem.com

Interactive Data Table: Applications of this compound Derivatives

| Application Area | Specific Use | Reference |

| Medicinal Chemistry | Anticancer Agents | numberanalytics.com |

| Antimicrobial Agents | smolecule.com | |

| Anti-inflammatory Agents | numberanalytics.com | |

| Antiviral Agents | ||

| Neuraminidase Inhibitors | nih.gov | |

| Enzyme Inhibitors | mdpi.comresearchgate.net | |

| Agrochemicals | Fungicides | nih.govresearchgate.net |

| Pesticides and Herbicides | numberanalytics.comalfa-chemical.comsmolecule.com | |

| Materials Science | Conducting Polymers (Polythiophenes) | smolecule.comnih.gov |

| Organic Light-Emitting Diodes (OLEDs) | smolecule.com | |

| Organic Photovoltaics | ||

| Organic Field-Effect Transistors (OFETs) | nih.gov |

Integration into Polymer Chemistry and Materials Science

Monomer for the Synthesis of Functionalized Polythiophenes

3-(Bromomethyl)thiophene is a pivotal precursor for synthesizing functionalized polythiophenes. The reactive bromomethyl group (–CH₂Br) can be readily converted into a wide array of functional side chains through nucleophilic substitution reactions. smolecule.com This post-functionalization strategy allows for the introduction of groups that can enhance solubility, control morphology, or provide specific functionalities for sensing and electronic applications. nih.govnih.gov Alternatively, the thiophene (B33073) ring itself can be polymerized after the side chain has been modified, making it a cornerstone for creating polymers with precisely engineered properties. tandfonline.comcmu.edu

The electronic and optical properties of polythiophenes are profoundly influenced by their regioregularity, which refers to the consistency of the head-to-tail linkages between monomer units. A high degree of regioregularity promotes planarity in the polymer backbone, facilitating π–π stacking and enhancing charge carrier mobility. nih.govcmu.edu Several controlled polymerization methods are employed to synthesize regioregular polythiophenes from monomers derived from this compound.

Key techniques include:

Grignard Metathesis (GRIM) Polymerization: This is a widely used method for achieving high regioregularity. It typically involves the transformation of a 2-bromo-5-halothiophene monomer into a Grignard reagent, followed by nickel-catalyzed polymerization. The McCullough method is a primary example where a 3-substituted-2-bromothiophene is treated with a Grignard reagent and then polymerized using a nickel catalyst like Ni(dppe)Cl₂. nih.govrsc.org

Stille Cross-Coupling Polymerization: This method involves the palladium-catalyzed reaction between a distannylated thiophene monomer and a dihaloaromatic comonomer. It is particularly effective for creating well-defined alternating copolymers. Regioregular poly(thiophene-3-alkanoic acid)s have been synthesized using Stille polymerization of an oxazoline-protected monomer derived from a this compound precursor. cmu.edu

Suzuki Cross-Coupling Polymerization: This palladium-catalyzed coupling between a boronic acid or ester derivative and a halide is another powerful tool. It is often used in the synthesis of complex copolymers where precise structural control is needed. mdpi.com

Ferric Chloride (FeCl₃) Oxidative Polymerization: While often leading to regiorandom polymers, this method can produce regioregular materials under specific conditions, such as the slow addition of the oxidant to sterically hindered monomers. tandfonline.commdpi.com It is a simpler and more direct method but offers less control compared to cross-coupling techniques. mdpi.com

| Polymerization Technique | Catalyst/Reagent | Key Feature | Typical Regioregularity |

| McCullough Method (GRIM) | Ni(dppe)Cl₂ | Forms a regioregular polymer from a Grignard intermediate. nih.govrsc.org | >90% HT |

| Stille Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) | Couples a stannylated monomer with a dihalide. cmu.edu | High |

| Suzuki Coupling | Palladium catalyst, Base | Couples a boronic acid/ester with a dihalide. mdpi.com | High |

| Chemical Oxidative | Ferric Chloride (FeCl₃) | Direct polymerization of the monomer. tandfonline.commdpi.com | Variable (50-94%) |

Copolymerization is a powerful strategy to fine-tune the properties of polythiophenes for specific applications. By incorporating different monomer units into the polymer chain, researchers can precisely control characteristics such as the optical band gap, solubility, and electronic energy levels. rsc.org Monomers derived from this compound are frequently used in these strategies. For instance, copolymerizing a functionalized thiophene with electron-donating or electron-accepting units allows for the creation of donor-acceptor (D-A) type polymers. researchgate.net This D-A architecture is fundamental for applications in organic solar cells and transistors, as it lowers the polymer's band gap and facilitates charge separation. rsc.org

Examples of copolymerization strategies include:

Alternating Copolymers: Synthesizing polymers with a strictly alternating sequence of two different monomers, often achieved via Stille or Suzuki coupling. This provides precise control over the electronic structure. researchgate.net

Random Copolymers: Mixing different monomers during polymerization to create a random sequence. This can be used to balance properties, such as combining a monomer that provides high mobility with another that enhances solubility or ionic conductivity. aip.org

Graft Copolymers: Attaching polymer side chains to a polythiophene backbone. The reactive handle derived from this compound is ideal for initiating the growth of these side chains, leading to amphiphilic materials with unique self-assembly properties. nih.gov

| Copolymer System | Comonomer Example | Tailored Property | Resulting Application |

| Donor-Acceptor (D-A) | Benzodithiazole nih.gov | Narrowed band gap, improved charge transport. | Organic Field-Effect Transistors (OFETs) |

| Mixed Conductors | Ethylene glycol-functionalized thiophene aip.org | Combined ionic and electronic conductivity. | Bioelectronics, Batteries |

| Solubility Enhancement | Thiophene with long alkyl chains (e.g., 3-dodecylthiophene) aip.org | Increased solubility in organic solvents. | Solution-processable devices |

| Amphiphilic Grafts | Oligo(2-methyl-2-oxazoline) side chains nih.gov | Water self-dispersibility, biomimetic behavior. | Biomedical sensors, Drug delivery |

Applications in Organic Electronic Materials

Polymers derived from this compound are integral to the field of organic electronics. smolecule.comruifuchemical.com Their tunable semiconducting properties, combined with the processability of polymers, make them suitable for a range of devices. mdpi.com The ability to create regioregular structures and well-defined copolymers is crucial for optimizing device performance. cmu.edursc.org

Polythiophenes functionalized via this compound are widely used in optoelectronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). smolecule.commdpi.com

Organic Field-Effect Transistors (OFETs): In OFETs, the regioregularity of the polythiophene backbone is critical for achieving high charge carrier mobility. The ordered, planar stacking of polymer chains creates efficient pathways for charge transport. cmu.edu

Organic Photovoltaics (OPVs): For OPVs, or organic solar cells, donor-acceptor copolymers are often employed. The thiophene unit typically acts as the electron donor. The energy levels and band gap can be tuned through copolymerization to maximize light absorption and ensure efficient charge separation at the donor-acceptor interface. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Functionalized polythiophenes can serve as the emissive layer or as charge transport layers in OLEDs. lookchem.com The color of the emitted light can be controlled by modifying the chemical structure of the polymer to alter its band gap.

| Optoelectronic Device | Role of Polythiophene Derivative | Key Polymer Property |

| OFET | Active semiconductor layer | High charge carrier mobility, high regioregularity. cmu.edu |

| OPV | Electron donor material | Tunable band gap, appropriate HOMO/LUMO levels. researchgate.net |

| OLED | Emissive layer, charge transport layer | High photoluminescence efficiency, tunable emission color. |

Electrochromic materials change their color in response to an applied electrical potential. Polythiophenes are excellent candidates for these applications due to their distinct and reversible color changes between their neutral (undoped) and oxidized (doped) states. researchgate.netannualreviews.org The color and switching properties can be finely tuned by attaching different functional groups to the thiophene ring, a process facilitated by the reactivity of this compound. annualreviews.orgsmolecule.com

These materials are used in applications like smart windows, anti-glare mirrors, and low-power displays. The performance of an electrochromic device is characterized by its optical contrast (the difference in transmittance between colored and bleached states), switching speed, coloration efficiency, and stability. researchgate.net Polymers derived from this compound can be designed to optimize these parameters. For example, a polymer film can show distinct colors like deep red, gray, and light blue at various potentials. researchgate.net

| Polymer System | Neutral State Color | Oxidized State Color | Optical Contrast (ΔT%) | Application |

| Poly(3-methylthiophene) | Purple | Pale Blue | - | Smart Windows annualreviews.org |

| Parent Polythiophene | Red | Blue | - | Displays annualreviews.org |

| PEBE | Deep Red | Light Blue | 31% @ 500 nm researchgate.net | Electrochromic Devices researchgate.net |

Development of Sensors and Biosensors Based on this compound Derived Polymers

The ease of functionalization of this compound-derived polymers makes them highly suitable for creating chemical sensors and biosensors. researchgate.net The conducting polymer backbone acts as a transducer, converting a chemical binding event into a measurable electrical or optical signal. The side chains, introduced via the bromomethyl group, can be designed to selectively interact with specific analytes. researchgate.netresearchgate.net

When the target analyte binds to the functional side chains, it can induce a conformational change in the polymer backbone. This change disrupts the π-conjugation, leading to a detectable change in the material's conductivity or its UV-visible absorption spectrum (color). cmu.edu This principle is the basis for chromatic chemosensors, which exhibit a color change upon exposure to a target substance. researchgate.net

For example, regioregular poly(thiophene-3-alkanoic acid)s, synthesized from a this compound precursor, are water-soluble and show different colorimetric responses to various metal ions in aqueous solutions. researchgate.net Similarly, other derivatives have been developed for the highly selective detection of gases like ammonia, where the polymer acts as a transducer without being sensitive to common interferences like alcohols. researchgate.netresearchgate.net

| Sensor Type | Target Analyte | Polymer Example | Detection Mechanism |

| Chemosensor | Metal Ions (e.g., Alkali Earth Metals) | Poly(thiophene-3-propionic acid) researchgate.net | Colorimetric change in aqueous base. researchgate.net |

| Gas Sensor | Ammonia (NH₃) | 3-bromomethyl-thiophene derivatives researchgate.netresearchgate.net | Change in conductivity (transducer role). researchgate.netresearchgate.net |

| Biosensor | Biomolecules (e.g., DNA, enzymes) | Polythiophenes with bioreceptor side chains nih.govresearchgate.net | Electrical or optical signal change upon binding. researchgate.net |

Q & A

Q. What are the common synthetic routes for preparing 3-(Bromomethyl)thiophene, and what factors influence the selectivity of bromination at the methyl position?

this compound is typically synthesized via bromination of methyl-substituted thiophene precursors. Key methods include:

- Bromination using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in solvents like CCl₄ or acetonitrile, which targets the methyl group .

- Electrochemical reduction in the presence of brominating agents, as demonstrated in related bromomethyl-thiophene derivatives .

Selectivity is influenced by reaction temperature, solvent polarity, and steric/electronic effects of substituents. For example, polar aprotic solvents (e.g., DMSO) enhance electrophilic bromination at the methyl group, while bulky substituents may direct bromination to alternate positions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- ¹H/¹³C NMR : Signals for the bromomethyl group (e.g., ~δ 4.5 ppm for CH₂Br in ¹H NMR; ~δ 30–35 ppm in ¹³C NMR) confirm functionalization. Thiophene ring protons appear as distinct splitting patterns (e.g., δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ≈ 211 for C₅H₄BrClS derivatives) and fragmentation patterns validate molecular weight and substituent placement .

- FT-IR : C-Br stretching vibrations (~500–600 cm⁻¹) and thiophene ring vibrations (e.g., C=C at ~1500–1600 cm⁻¹) provide complementary structural evidence .

Advanced Research Questions

Q. What strategies are employed to utilize this compound as a building block in synthesizing complex organic molecules, such as conjugated polymers or pharmacologically active compounds?

- Conjugated Polymers : The bromomethyl group enables cross-coupling (e.g., Suzuki or Stille reactions) to create π-conjugated systems. For example, coupling with boronic acid-functionalized monomers yields polythiophenes for optoelectronic applications .

- Drug Development : Derivatives like 3-(Bromomethyl)-5-chlorobenzo[b]thiophene are explored as enzyme inhibitors (e.g., GPR35 agonists) or antifungal agents. Functionalization via nucleophilic substitution (e.g., with amines) introduces bioactive moieties .

Q. How does the bromomethyl group in this compound influence its reactivity in cross-coupling reactions, and what catalytic systems optimize these transformations?

- Palladium Catalysis : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., XPhos) facilitate Suzuki-Miyaura coupling. The bromomethyl group acts as a leaving group, enabling C-C bond formation with aryl/heteroaryl partners .

- Copper-Mediated Reactions : Ullmann-type couplings with amines or thiols require CuI/1,10-phenanthroline systems, often in DMF at 80–100°C .

Reactivity is enhanced by electron-withdrawing thiophene rings, which stabilize transition states during oxidative addition .

Q. What experimental approaches are used to evaluate the bioactivity of this compound derivatives, such as their potential as enzyme inhibitors or receptor modulators?

- Enzyme Inhibition Assays : Competitive binding studies (e.g., fluorescence polarization) quantify inhibition of targets like urea II receptors. IC₅₀ values are derived from dose-response curves .

- Receptor Activation Profiling : GPR35 agonism is assessed via cAMP or calcium flux assays in transfected HEK293 cells. Structural analogs with electron-withdrawing substituents (e.g., Cl at the 5-position) show enhanced activity .

Q. Discuss the challenges in achieving regioselective functionalization of this compound derivatives and how reaction conditions (e.g., solvent, catalyst) affect product distribution.

- Regioselectivity Issues : Competing reactions at the bromomethyl group (e.g., elimination to form alkenes) versus thiophene ring functionalization (e.g., electrophilic substitution) require precise control.

- Optimization Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。